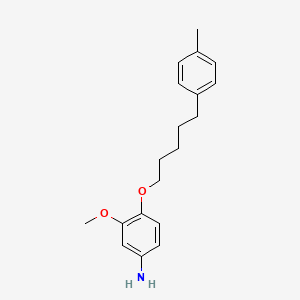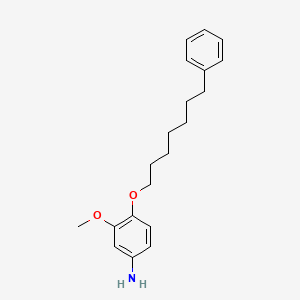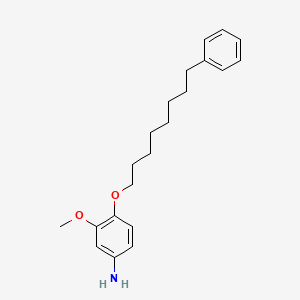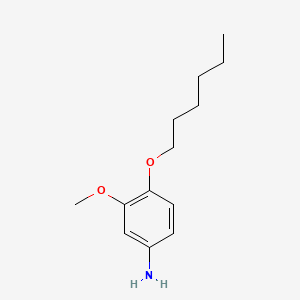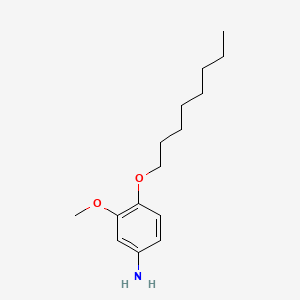
Mdl 28564
Overview
Description
Mdl 28564 is a neurologically active peptide derived from the pre-protachykinin gene. This compound is known for its excitatory effects on mammalian nervous systems and its role in inflammatory and pain responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mdl 28564 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The psi(CH2NH) bond is introduced using specific reagents and conditions that facilitate the formation of this non-natural bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Mdl 28564 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under aqueous conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC in the presence of a base.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-activity relationships and receptor interactions .
Scientific Research Applications
Mdl 28564 has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of neurokinin receptors in various physiological processes.
Medicine: Explores potential therapeutic applications in pain management and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The compound exerts its effects by binding to neurokinin receptors, particularly the NK2 receptor. This binding activates intracellular signaling pathways, including the ERK1/2 and PI3K/Akt pathways, leading to various physiological responses such as smooth muscle contraction and modulation of pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Neurokinin A (4-10): A closely related peptide with similar biological activities.
Substance P: Another tachykinin peptide with overlapping receptor targets but distinct physiological effects.
Neurokinin B: Shares structural similarities but has different receptor selectivity and functions
Uniqueness
Mdl 28564 is unique due to the presence of the psi(CH2NH) bond, which imparts resistance to enzymatic degradation and alters its receptor binding properties. This makes it a valuable tool for studying neurokinin receptor interactions and developing peptide-based therapeutics .
Properties
IUPAC Name |
3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58N8O9/c1-19(2)12-23(16-38-25(31(37)48)13-20(3)4)40-28(45)17-39-35(52)30(21(5)6)43-33(50)26(14-22-10-8-7-9-11-22)41-34(51)27(18-44)42-32(49)24(36)15-29(46)47/h7-11,19-21,23-27,30,38,44H,12-18,36H2,1-6H3,(H2,37,48)(H,39,52)(H,40,45)(H,41,51)(H,42,49)(H,43,50)(H,46,47)/t23-,24?,25-,26-,27-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZNYVOVYOCFLQ-OMEOHEAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925868 | |
| Record name | 3-Amino-9-benzyl-4,7,10,13,16-pentahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-23-methyl-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazatetracosa-4,7,10,13,16-pentaen-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127370-75-6 | |
| Record name | Mdl 28564 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127370756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-9-benzyl-4,7,10,13,16-pentahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-23-methyl-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazatetracosa-4,7,10,13,16-pentaen-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline](/img/structure/B1676030.png)
![methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium](/img/structure/B1676032.png)
![methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium](/img/structure/B1676033.png)
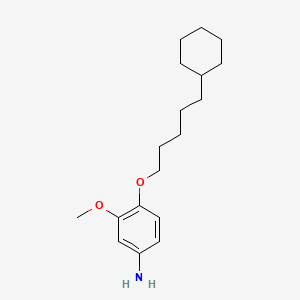
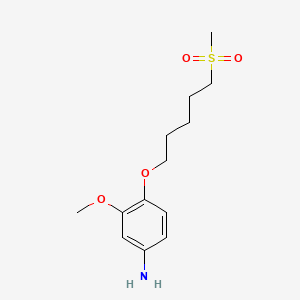
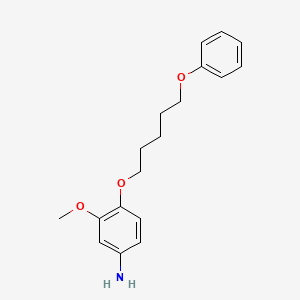

![3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline](/img/structure/B1676040.png)
